4-Aminopicolinamide

Description

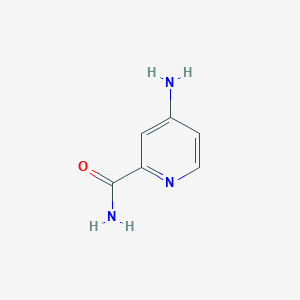

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNCZYUYGMWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630860 | |

| Record name | 4-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100137-47-1 | |

| Record name | 4-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopicolinamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-Aminopicolinamide, a pyridine derivative of interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, physicochemical properties, synthesis, and explore its potential therapeutic applications based on current scientific understanding.

Core Molecular Identity

This compound, with the systematic IUPAC name 4-aminopyridine-2-carboxamide, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position.

Chemical Structure:

Key Identifiers:

-

Molecular Formula: C₆H₇N₃O[2]

-

Molecular Weight: 137.14 g/mol [2]

-

Synonyms: 4-aminopyridine-2-carboxamide, 2-Pyridinecarboxamide, 4-amino-[1][2]

Physicochemical and Stability Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Aminopicolinic Acid (precursor) | 4-Aminopyridine (related compound) |

| Melting Point (°C) | N/A | 265[4] | 153 - 163[5] |

| Boiling Point (°C) | N/A | 446.3±30.0 (Predicted)[4] | N/A |

| Solubility | No specific data found. Expected to have some solubility in water and polar organic solvents. | Soluble in water, alcohol, and ester solvents.[4] | Soluble in water (50 mg/mL), ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Slightly soluble in methanol, benzene, and ether. Very slightly soluble in ligroin.[5][6][7] |

| pKa | No specific data found. | 1.37±0.50 (Predicted)[4] | 9.17[8] |

| LogP | 1.04420 (Predicted)[1] | N/A | 0.76[8] |

Stability and Storage: this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] This suggests that the compound may be sensitive to light and oxidation. Studies on the related compound, 4-aminopyridine, have shown that it is stable in capsule formulations for at least 6 months at room temperature or under refrigeration.[9]

Chemical Reactivity: The 4-amino group on the pyridine ring can undergo typical reactions of aromatic amines. The amide functionality can be hydrolyzed under acidic or basic conditions. The pyridine nitrogen is basic and can be protonated.

Synthesis and Manufacturing

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, the synthesis would logically proceed from its carboxylic acid precursor, 4-aminopicolinic acid.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Protocol for the Synthesis of the Precursor, 4-Aminopicolinic Acid:

A common route to 4-aminopicolinic acid involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.[10] Another reported method is the dehalogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a derivative of the herbicide Picloram) using a palladium catalyst.[11]

Step-by-Step Synthesis of 4-Aminopicolinic Acid from 4-Nitropicolinic Acid N-Oxide: [10]

-

Dissolution: Dissolve 4-nitropicolinic acid N-oxide in a mixture of warm glacial acetic acid and acetic anhydride.

-

Hydrogenation: Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of a Pd/C catalyst.

-

Filtration: Filter the reaction mixture through celite to remove the catalyst.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid from a hot water/ethanol mixture to yield pure 4-aminopicolinic acid.

Applications in Research and Drug Discovery

While this compound itself is not a widely marketed therapeutic, its structural motif is of significant interest in medicinal chemistry.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: Derivatives of 3-aminopicolinamide have been identified as potent and CNS-penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[12][13][14] This target is of interest for the treatment of Parkinson's disease.[12][13]

-

Myeloproliferative Disorders: Carboxamide derivatives of aza-carbolines, which share some structural similarities with aminopicolinamides, have been investigated as inhibitors of Janus kinase 2 (JAK2) for the potential treatment of myeloproliferative disorders.

-

General Neuroscience Research: The related compound, 4-aminopyridine, is a known potassium channel blocker that enhances neurotransmitter release.[15] This property has led to its investigation for various neurological conditions.

Logical Framework for Picolinamide-Based Drug Discovery:

Caption: A logical workflow for the development of picolinamide-based drug candidates.

Pharmacological Profile and Mechanism of Action (Inferred from Derivatives)

The specific pharmacological profile of this compound is not well-documented. However, based on the activity of its derivatives, it is plausible that it may interact with targets in the central nervous system.

The primary mechanism of action for the extensively studied 3-aminopicolinamide derivatives is as positive allosteric modulators of mGlu4 .[12][13][14] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can lead to a normalization of neuronal signaling in pathological states.

The related compound, 4-aminopyridine, acts as a potassium channel blocker .[15] By blocking voltage-gated potassium channels in neurons, it prolongs the duration of the action potential, which in turn increases the influx of calcium at the presynaptic terminal and enhances the release of neurotransmitters.[15]

Experimental Protocols

Analytical Characterization:

Exemplary HPLC Method for a Related Compound (4-Amino-2-chloropyridine): [16]

-

Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å).

-

Mobile Phase: Isocratic mixture of acetonitrile and water with sulfuric acid as a buffer.

-

Detection: UV at 200 nm.

Note: This method would require optimization and validation for the specific analysis of this compound.

Conclusion

This compound is a versatile chemical scaffold with potential for the development of novel therapeutics, particularly in the area of neuroscience. While comprehensive data on the parent molecule is somewhat limited, the promising biological activities of its derivatives, especially as mGlu4 positive allosteric modulators, warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China this compound CAS:100137-47-1 manufacturer supplier producer and factory. Retrieved from [Link]

- Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-25.

- Cayman Chemical. (2022). 4-Aminopyridine.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.

- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

- Al-Fakeh, M. S., & Al-Kahtani, A. A. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-15.

- Gentry, P. R., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919.

-

Pharmaffiliates. (n.d.). CAS No : 100137-47-1 | Product Name : this compound. Retrieved from [Link]

-

ChemBK. (2024). 4-Aminopicolinic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

- El-Yazbi, F. A., et al. (1996). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography.

-

ResearchGate. (2025). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy | Request PDF. Retrieved from [Link]

-

PubMed. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Retrieved from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.

- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40.

- Benchchem. (2025). Application Note: Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

- CDH Fine Chemical. (2013).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

- Habibuddin, M., Pal, M., & Pal, S. P. (1992). Neuropharmacology of amide derivatives of P-GABA. Indian Journal of Experimental Biology, 30(7), 578-82.

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-44.

- de Graan, P. N., et al. (1989). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 53(1), 165-71.

- Vitaku, E., et al. (2021).

- Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS.

- Naito, Y., et al. (1986). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Journal of Medicinal Chemistry, 29(8), 1465-70.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-aminopyridine-2-carboxamide 97% | CAS: 100137-47-1 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. mpbio.com [mpbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. sefh.es [sefh.es]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Synthesis of 4-Aminopicolinamide: Pathways and Mechanisms

Introduction

4-Aminopicolinamide, a pyridine derivative featuring both an amine and an amide functional group, is a valuable building block in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, detailing the underlying reaction mechanisms, experimental considerations, and proven protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a deep and practical understanding of its synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most viable and commonly referenced strategies involve either the late-stage introduction of the 4-amino group onto a pre-existing picolinamide scaffold or the construction of the amide bond on a 4-aminopicolinic acid precursor. This guide will focus on two primary, well-substantiated pathways:

-

Pathway I: Synthesis via Nucleophilic Aromatic Substitution and Amidation. This is a highly convergent approach starting from commercially available picolinic acid.

-

Pathway II: Synthesis from Picolinic Acid N-Oxide via Nitration and Reduction. This classic pathway leverages the directing effects of the N-oxide for regioselective functionalization of the pyridine ring.

A third, conceptually important but less direct route, the Hofmann Rearrangement , will also be discussed for its relevance in synthesizing related aminopyridines.

Pathway I: Nucleophilic Aromatic Substitution and Amidation

This pathway is arguably the most efficient and versatile. It involves the initial chlorination of the picolinic acid backbone, followed by amidation and subsequent nucleophilic aromatic substitution to install the 4-amino group.

Logical Flow of Pathway I

Caption: Workflow for the synthesis of this compound via the SNAr pathway.

Step 1 & 2: Synthesis of 4-Chloropicolinamide

The synthesis begins with the treatment of picolinic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction serves a dual purpose: it converts the carboxylic acid to the more reactive acyl chloride and simultaneously chlorinates the 4-position of the pyridine ring.[1][2] The reaction of picolinic acid with thionyl chloride to generate the acid chloride can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in a one-pot synthesis.[1][2]

The resulting 4-chloropicolinoyl chloride hydrochloride can then be directly amidated. A common method involves reaction with an aqueous solution of ammonia (ammonium hydroxide) or methylamine to yield the corresponding amide.[3]

Mechanism Insight: Electrophilic Aromatic Substitution

The chlorination at the 4-position is an electrophilic aromatic substitution reaction, which is generally difficult on an electron-deficient pyridine ring. However, under the harsh, acidic conditions of thionyl chloride, the pyridine nitrogen is protonated, further deactivating the ring. The reaction likely proceeds through a complex mechanism, but the observed regioselectivity for the 4-position is a known phenomenon for certain pyridine derivatives under these conditions.

Step 3: Amination of 4-Chloropicolinamide

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the attack of an amine nucleophile at the 4-position, displacing the chloride. This reaction typically requires elevated temperatures and pressure and is often carried out using ammonia in a sealed vessel.

Mechanism Insight: SNAr Reaction

The SNAr mechanism involves two key steps:

-

Nucleophilic Attack: The ammonia molecule attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing pyridine nitrogen.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final this compound product.

Experimental Protocol (Representative)

Step A: Preparation of 4-Chloropicolinoyl Chloride Hydrochloride [3]

-

To a stirred solution of picolinic acid (1.0 eq.) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (3.0-5.0 eq.) at 0-10 °C.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours until gas evolution ceases.

-

Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid, 4-chloropicolinoyl chloride hydrochloride, can often be used in the next step without further purification.

Step B: Preparation of 4-Chloropicolinamide

-

The crude 4-chloropicolinoyl chloride hydrochloride is carefully added portion-wise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide.

-

The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloropicolinamide.

Step C: Preparation of this compound

-

4-Chloropicolinamide (1.0 eq.) is placed in a sealed pressure vessel with a solution of ammonia in a solvent like 1,4-dioxane or ethanol.

-

The vessel is heated to 120-150 °C for 12-24 hours.

-

After cooling, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford this compound.

Pathway II: Synthesis from Picolinic Acid N-Oxide

This pathway relies on the activation and directing effect of the N-oxide group to achieve regioselective nitration at the 4-position.

Logical Flow of Pathway II

Caption: Workflow for the synthesis of this compound via the N-Oxide pathway.

Step 1-3: Synthesis of 4-Aminopicolinic Acid

A well-documented procedure for the synthesis of 4-aminopicolinic acid starts with the nitration of picolinic acid N-oxide.[4] The N-oxide is crucial as it directs the electrophilic nitration to the 4-position. The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation, which concurrently reduces the nitro group to an amine and removes the N-oxide.[4]

Step 4: Amidation of 4-Aminopicolinic Acid

The final step is the conversion of the carboxylic acid group of 4-aminopicolinic acid into a primary amide. This is typically achieved using standard peptide coupling agents.[5] Common reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or EDC in the presence of an amine source like ammonia or ammonium chloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6]

Mechanism Insight: Carbodiimide-Mediated Amide Coupling

When using a coupling agent like EDC, the mechanism involves:

-

Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: Ammonia attacks the carbonyl carbon of the activated intermediate.

-

Product Formation: The urea byproduct is released, and the desired amide is formed.

Experimental Protocol (Representative)

Step A: Preparation of 4-Nitropicolinic Acid N-Oxide [4]

-

Picolinic acid N-oxide (1.0 eq.) is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C).

-

The reaction is carefully warmed and stirred at an elevated temperature (e.g., 90 °C) for several hours.

-

The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the product, which is collected by filtration.

Step B: Preparation of 4-Aminopicolinic Acid [4]

-

4-Nitropicolinic acid N-oxide (1.0 eq.) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is hydrogenated under a hydrogen atmosphere (e.g., 50-60 psi) at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-aminopicolinic acid.

Step C: Preparation of this compound [6]

-

To a stirred solution of 4-aminopicolinic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or acetonitrile, add HBTU (1.1 eq.) and DIPEA (2.5 eq.).

-

Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Bubble ammonia gas through the solution or add a solution of ammonium chloride (1.5 eq.).

-

Continue stirring at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is achieved via column chromatography.

Alternative Pathway: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[7][8] While not a direct route to this compound from a simple precursor, it is a key method for synthesizing aminopyridines from their corresponding carboxamides. For instance, isonicotinamide can be converted to 4-aminopyridine via a Hofmann rearrangement.[9]

Mechanism of the Hofmann Rearrangement [7][8][10]

-

N-Bromination: The primary amide reacts with bromine in the presence of a strong base (like NaOH) to form an N-bromoamide.

-

Deprotonation: The base abstracts the remaining acidic proton from the nitrogen to form an anion.

-

Rearrangement: The anion undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, and the bromide ion is expelled, forming an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.

Theoretically, one could envision a synthesis of this compound starting from pyridine-2,4-dicarboxamide, where one amide group is selectively made to undergo the Hofmann rearrangement. However, achieving such selectivity would be a significant synthetic challenge.

Data Summary

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| I | Picolinic Acid | 4-Chloropicolinoyl Chloride, 4-Chloropicolinamide | Electrophilic Chlorination, Amidation, SNAr | Convergent, uses readily available starting materials. | Requires harsh conditions for chlorination and amination (high T/P). |

| II | Picolinic Acid | Picolinic Acid N-Oxide, 4-Nitropicolinic Acid N-Oxide, 4-Aminopicolinic Acid | N-Oxidation, Nitration, Catalytic Hydrogenation, Amide Coupling | Well-defined regiochemistry, milder final steps. | Multi-step, involves handling of nitrating agents and high-pressure hydrogenation. |

Conclusion

The synthesis of this compound is achievable through multiple strategic pathways, each with its own set of advantages and challenges. The choice of route will often depend on the available starting materials, scale of the synthesis, and the specific requirements for purity and yield. Pathway I, involving a convergent SNAr approach, offers efficiency, while Pathway II provides a more classical and regiochemically controlled, albeit longer, route. A thorough understanding of the underlying mechanisms for each transformation is critical for troubleshooting and optimizing reaction conditions, ensuring the successful synthesis of this important chemical scaffold.

References

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4). Retrieved from [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

He, C., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. Retrieved from [Link]

-

Amidation reactions of picolinic acid. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Boll, E., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Retrieved from [Link]

-

Catalytic Amidation. (n.d.). Retrieved from [Link]

-

Synthesis of some aminopicolinic acids - University of Missouri - St. Louis Profiles. (2012). Retrieved from [Link]

- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. (n.d.).

-

Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Cong, X., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Retrieved from [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. (2015). Retrieved from [Link]

-

HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE. (2021, July 20). YouTube. Retrieved from [Link]

-

31. HOFMANN REARRANGEMENT - PHARMD GURU. (n.d.). Retrieved from [Link]

-

Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

- WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents. (n.d.).

- CN1807415A - 4-aminopyridine preparation method - Google Patents. (n.d.).

-

CAS No : 100137-47-1 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Amination of halopyrimidines and 4-chloroquinazoline. [a] - ResearchGate. (n.d.). Retrieved from [Link]

- CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents. (n.d.).

-

Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. Retrieved from [Link]

- CN103420895A - Preparation method of 4-aminoindole - Google Patents. (n.d.).

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12). Retrieved from [Link]

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Catalytic Amidation [catalyticamidation.info]

- 6. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

The Ascendant Therapeutic Potential of 4-Aminopicolinamide Derivatives: A Technical Guide to Unraveling Their Biological Activity

Foreword: A New Horizon in Drug Discovery

The relentless pursuit of novel therapeutic agents has brought the scientific community to the doorstep of a promising class of compounds: 4-aminopicolinamide derivatives. Characterized by a versatile scaffold, these molecules have demonstrated a remarkable breadth of biological activities, from potent anticancer efficacy to robust antimicrobial action. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core biological activities of these derivatives. We will dissect the mechanistic underpinnings of their action, furnish detailed, field-proven experimental protocols for their evaluation, and present a logical framework for interpreting the data. Our approach is rooted in scientific integrity, aiming to empower you with the knowledge to confidently navigate the research and development landscape of this compound-based therapeutics.

Section 1: The Anticancer Promise: Targeting Key Oncogenic Pathways

The fight against cancer is increasingly focused on targeted therapies that exploit the specific vulnerabilities of cancer cells. This compound derivatives have emerged as significant players in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

A primary mechanism through which certain this compound derivatives exert their anticancer effects is the inhibition of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in tumor development, promoting cell proliferation, survival, migration, and invasion.[2][3] Overexpression of c-Met is a negative prognostic indicator in various cancers.[3]

This compound derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This blockade effectively shuts down proliferative and pro-survival signals within the cancer cell.

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[5] This is a critical aspect of their therapeutic potential, as it leads to the elimination of malignant cells. The induction of apoptosis is often a downstream consequence of inhibiting survival signals, such as those mediated by the PI3K/AKT/mTOR pathway, which is a key effector of c-Met signaling.[6]

Quantitative Evaluation of Anticancer Activity

The potency of this compound derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates a more potent compound.

| Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | A549 (Lung Carcinoma) | 0.26 | [7] |

| Compound A | HeLa (Cervical Cancer) | 0.82 | [7] |

| Compound A | MCF-7 (Breast Cancer) | 2.35 | [7] |

| Compound B | MDA-MB-231 (Breast Cancer) | 35.1 | [8] |

| Compound C | HCT116 (Colon Carcinoma) | 0.34 | [9] |

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3] Its selection is based on its reliability, high-throughput capability, and its direct correlation of metabolic activity with cell viability.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug) and a negative control (untreated cells). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 10 mM HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

AO/EB staining is a fluorescent microscopy technique used to differentiate between viable, apoptotic, and necrotic cells.[12][13] This method is chosen for its simplicity and its ability to provide clear morphological evidence of apoptosis.[14]

Principle: Acridine orange is a vital dye that permeates both live and dead cells, staining the nuclei green.[15] Ethidium bromide can only enter cells with compromised membrane integrity, where it intercalates with DNA and stains the nucleus red.[15] This differential staining allows for the visualization of different cell fates.

-

Viable cells: Uniformly green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.[15]

-

Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.[15]

-

Necrotic cells: Uniformly orange-to-red nucleus with a swollen appearance.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with the this compound derivative for the desired time.

-

Staining: Prepare a staining solution of 100 µg/mL AO and 100 µg/mL EB in phosphate-buffered saline (PBS).

-

Cell Staining: Wash the cells with PBS and then add 10-25 µL of the AO/EB staining solution to the coverslip.

-

Microscopy: Immediately observe the cells under a fluorescence microscope using a blue filter. Capture images for analysis.

-

Quantification: Count at least 200 cells per sample and categorize them as viable, early apoptotic, late apoptotic, or necrotic. Calculate the percentage of apoptotic cells.

Section 2: The Antimicrobial Frontier: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, demanding the development of new classes of antibiotics. This compound derivatives have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

A key target for the antimicrobial action of these derivatives is dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate biosynthesis pathway.[14][16] Folate is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[17] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death.[16] The selectivity of these inhibitors for bacterial DHFR over the human counterpart is a critical factor in their therapeutic potential.[14]

Caption: Inhibition of the bacterial folate biosynthesis pathway by this compound derivatives targeting DHFR.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

| Derivative Example | Bacterial Strain | MIC (µg/mL) |

| Compound D | Staphylococcus aureus | 8 |

| Compound D | Escherichia coli | 16 |

| Compound E | Klebsiella pneumoniae | 4 |

| Compound F | Pseudomonas aeruginosa | 32 |

Experimental Protocol for Determining Antimicrobial Susceptibility

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19] It is favored for its accuracy, reproducibility, and suitability for testing multiple compounds simultaneously.[20]

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.[18]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[18]

Caption: Workflow for the broth microdilution assay to determine MIC.

Section 3: Enzyme Inhibition Assays: A Deeper Mechanistic Dive

To confirm the direct interaction of this compound derivatives with their molecular targets, in vitro enzyme inhibition assays are indispensable.

c-Met Kinase Assay

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. A common method is the Kinase-Glo™ Luminescent Kinase Assay, which quantifies the amount of ATP remaining after the kinase reaction. A decrease in kinase activity results in a higher luminescent signal.[21]

Step-by-Step Protocol (based on Kinase-Glo™):

-

Reaction Setup: In a 96-well plate, combine the c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add an equal volume of Kinase-Glo™ reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[22] An inhibitor will slow down this reaction, resulting in a slower decrease in absorbance.[23]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer.

-

Reaction Mixture: In a 96-well UV-transparent plate, add the DHFR enzyme and the this compound derivative at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding DHF and NADPH to the wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Conclusion: Paving the Way for Future Therapeutics

The this compound scaffold represents a fertile ground for the discovery and development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with a growing understanding of their mechanisms of action, positions them as a class of compounds with significant clinical potential. The experimental protocols and interpretative frameworks provided in this guide are intended to serve as a robust foundation for your research endeavors. By applying these methodologies with scientific rigor, we can collectively unlock the full therapeutic promise of this compound derivatives and contribute to the advancement of human health.

References

-

An overview of the c-MET signaling pathway. (n.d.). National Center for Biotechnology Information. [Link]

-

The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). National Center for Biotechnology Information. [Link]

-

HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. (2021, June 18). PubMed. [Link]

-

Broth microdilution. (n.d.). Wikipedia. [Link]

-

Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment. (n.d.). MDPI. [Link]

-

Why You Should be Using the MTT to Test Cytotoxicity? (n.d.). Pacific BioLabs. [Link]

-

Broth microdilution Definition. (n.d.). Fiveable. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... (n.d.). ResearchGate. [Link]

-

HGF Signaling Pathway. (n.d.). Sino Biological. [Link]

-

Pathway of de novo bacterial biosynthesis of folate. (n.d.). ResearchGate. [Link]

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1993, December). PubMed. [Link]

-

Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. [Link]

-

Dihydrofolate Reductase Definition. (n.d.). Microbiology Key Term - Fiveable. [Link]

-

Dihydrofolate reductase. (2024, January 21). Proteopedia, life in 3D. [Link]

-

Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. [Link]

-

c-MET activation signaling pathways. (n.d.). ResearchGate. [Link]

-

Novel picolinamide derivatives show good c-Met inhibitory activity. (2023, July 11). BioWorld. [Link]

-

The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Center for Biotechnology Information. [Link]

-

Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. (n.d.). Elabscience. [Link]

-

MTT cytotoxicity assay: Significance and symbolism. (2025, October 13). [Link]

-

Summarized pathway of folic acid metabolism, including bacterial de... (n.d.). ResearchGate. [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). National Center for Biotechnology Information. [Link]

-

Acridine orange-ethidium bromide staining: Significance and symbolism. (2025, June 22). [Link]

-

Acridine orange and ethidium bromide staining: Significance and symbolism. (2025, June 23). [Link]

-

Safety and Tolerability of c-MET Inhibitors in Cancer. (n.d.). National Center for Biotechnology Information. [Link]

-

MET Kinase Assay. (n.d.). ResearchGate. [Link]

-

Acridine Orange Stain- Principle, Procedure and Result Interpretation. (2021, June 4). Microbe Notes. [Link]

-

Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. (n.d.). PubMed. [Link]

-

Supplementary Data for Publication. (n.d.). [Link]

-

Folate-producing bifidobacteria: metabolism, genetics, and relevance. (2023, December 12). PubMed Central. [Link]

-

The folate biosynthetic pathway in plants and microbes. (n.d.). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. (2025, August 10). ResearchGate. [Link]

-

Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. (n.d.). National Center for Biotechnology Information. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

-

IC 50 values on studied compounds. (n.d.). ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

-

c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. mdpi.com [mdpi.com]

- 7. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Acridine orange-ethidium bromide staining: Significance and symbolism [wisdomlib.org]

- 13. Acridine orange and ethidium bromide staining: Significance and symbolism [wisdomlib.org]

- 14. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fiveable.me [fiveable.me]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. fiveable.me [fiveable.me]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 23. assaygenie.com [assaygenie.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Aminopicolinamide

Introduction: The Picolinamide Core in Modern Chemistry

The picolinamide scaffold, a pyridine ring bearing an amide functional group at the 2-position, represents a cornerstone in medicinal chemistry and agrochemical development. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of functional molecules. This guide provides an in-depth exploration of a key derivative, 4-aminopicolinamide, delving into its discovery, synthesis, and the burgeoning history of its analogs in various scientific domains. We will examine the synthetic rationale, explore the therapeutic landscapes shaped by its derivatives, and provide detailed experimental insights for researchers and drug development professionals.

Deconstructing the Core: Synthesis and Chemical Properties

The journey to this compound begins with its precursor, 4-aminopicolinic acid. While direct historical accounts of the initial synthesis of this compound are not extensively documented in seminal standalone publications, its preparation follows established principles of organic chemistry, primarily through the amidation of 4-aminopicolinic acid.

The synthesis of 4-aminopicolinic acid itself can be approached through several routes. One common method involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to the corresponding amine.[1] This multi-step process, while effective, underscores the careful manipulation of functional groups required to achieve the desired substitution pattern on the pyridine ring. An alternative and efficient route involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram), a commercially available herbicide.[2] This method provides a more direct path to the 4-aminopicolinic acid core.

General Synthetic Workflow: From Picolinic Acid to this compound

Caption: A generalized synthetic pathway to this compound.

Once 4-aminopicolinic acid is obtained, the final step to this compound involves a standard amidation reaction. This is typically achieved by activating the carboxylic acid, for instance with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an amine source and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).[3]

A Scaffold of Diverse Function: The Progeny of this compound

While this compound itself is a relatively simple molecule, its core structure has served as a vital building block for a multitude of derivatives with significant biological activities. The strategic placement of the amino group at the 4-position and the amide at the 2-position provides a versatile platform for further chemical modification, leading to compounds with applications ranging from agriculture to medicine.

Herbicidal Activity of 4-Aminopicolinates

The journey of the 4-aminopicolinate scaffold gained significant traction in the field of agrochemicals. Derivatives of 4-aminopicolinic acid have been patented as potent herbicides with a broad spectrum of weed control.[4] These compounds, often with halogen, alkoxy, or other substituents on the pyridine ring, demonstrate the early recognition of this chemical class's biological potential. The amine group at the 4-position can be further derivatized, highlighting the modularity of the scaffold for tuning activity.[4]

Neurological Applications: The Rise of Aminopicolinamide Derivatives in CNS Drug Discovery

More recently, derivatives of aminopicolinamides have emerged as promising candidates for the treatment of neurological disorders. A significant breakthrough came with the discovery of 3-aminopicolinamides as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4).[3][5] These compounds have shown efficacy in preclinical models of Parkinson's disease.[3][5] The discovery of these mGlu4 PAMs highlights the subtle yet profound impact of substituent placement on the picolinamide ring, with the 3-amino isomer proving particularly effective in this context. This research has spurred extensive structure-activity relationship (SAR) studies to optimize potency, CNS penetration, and pharmacokinetic profiles.[3][5]

The broader class of 4-aminopyridines, to which this compound belongs, is known to act as potassium channel blockers.[6] This mechanism enhances neuronal excitability and neurotransmitter release, a property that has been exploited for therapeutic benefit in conditions like multiple sclerosis.[6] While the specific potassium channel blocking activity of this compound is not extensively detailed, the known pharmacology of its parent class provides a strong rationale for its investigation in neurological contexts.

Oncological Potential: this compound Derivatives as Anti-Cancer Agents

The versatility of the this compound scaffold extends to oncology. A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antitumor activity.[7][8][9] These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines in vitro.[7][8][9] In vivo studies have further shown that lead compounds from this series can suppress angiogenesis and induce apoptosis and necrosis in tumor models.[7][9] This line of research underscores the potential of appropriately functionalized this compound derivatives as a new class of anti-cancer therapeutics.

Mechanistic Insights: Unraveling the Biological Activity

The diverse biological activities of this compound derivatives stem from their ability to interact with a range of biological targets. The proposed mechanisms of action are often inferred from the broader class of compounds to which they belong.

For derivatives targeting the central nervous system, two primary mechanisms are of note. As mentioned, the 4-aminopyridine moiety is a known blocker of voltage-gated potassium channels.[6][10] By inhibiting these channels, the repolarization phase of the action potential is delayed, leading to an influx of calcium ions and enhanced neurotransmitter release.[11] In the context of the 3-aminopicolinamide mGlu4 PAMs, the mechanism is distinct, involving allosteric modulation of a G-protein coupled receptor to enhance its response to the endogenous ligand, glutamate.[3][5]

Caption: Postulated mechanisms of action for aminopicolinamide derivatives.

In the realm of oncology, the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives are proposed to exert their anti-proliferative effects through multiple pathways, including the inhibition of angiogenesis and the induction of programmed cell death (apoptosis).[7][9]

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are synthesized from the available literature and provide a starting point for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of 4-Aminopicolinic Acid via Catalytic Hydrogenation[2]

-

Reaction Setup: In a suitable pressure vessel, suspend 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) and 10% Palladium on carbon (Pd/C) in a 10% aqueous solution of lithium hydroxide (LiOH).

-

Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to 45 PSI. Heat the mixture to 40°C and stir for 4 hours. Subsequently, increase the temperature to 70°C and continue stirring for 12 hours.

-

Work-up: Cool the reaction mixture and filter through celite to remove the catalyst.

-

Isolation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid (HCl). A precipitate will form.

-

Purification: Collect the solid by filtration and dry under vacuum to yield 4-aminopicolinic acid.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives[3]

-

Acid Activation: Dissolve 4-aminopicolinic acid in a suitable solvent such as dichloromethane (DCM) and N,N-Diisopropylethylamine (DIEA). Add a coupling reagent such as HATU and stir the mixture for 10 minutes.

-

Amine Addition: To the activated acid solution, add the desired amine dissolved in a mixture of DCM and DIEA.

-

Reaction: Allow the reaction to stir at room temperature for 24 hours.

-

Quenching and Extraction: Quench the reaction with water and extract the product with DCM.

-

Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by a suitable method such as preparative HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data for representative aminopicolinamide derivatives from the literature.

| Compound ID | Target | Assay | Potency (EC₅₀/IC₅₀) | Source |

| VU0477886 (3-aminopicolinamide derivative) | mGlu4 | PAM Activity | 95 nM | [3][5] |

| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HepG2 cells | Anti-proliferative | Low micromolar | [7][8] |

| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HCT116 cells | Anti-proliferative | Low micromolar | [7][8] |

Conclusion and Future Directions

The this compound scaffold, while unassuming in its base form, has proven to be a remarkably fruitful starting point for the discovery of novel bioactive molecules. From its early roots in agrochemical research to its current prominence in the development of therapeutics for complex diseases like Parkinson's and cancer, the journey of this privileged structure is a testament to the power of medicinal chemistry. The modular nature of the scaffold, allowing for fine-tuning of its properties through targeted chemical modifications, ensures its continued relevance in drug discovery. Future research will likely focus on further elucidating the specific molecular targets of new derivatives, optimizing their pharmacokinetic and safety profiles, and exploring their potential in a wider range of therapeutic areas. The history of this compound and its derivatives is still being written, with each new analog holding the promise of addressing unmet medical and agricultural needs.

References

- Schmitzer, S. A., et al. (2001). 4-aminopicolinates and their use as herbicides. U.S. Patent No. 6,297,197. Washington, DC: U.S.

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 348-353. [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. [Link]

-

Gogliotti, R. D., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed. [Link]

-

Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]

- Celgene Corporation. (2014). Formulations of 4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione. U.S. Patent No. 8,828,427. Washington, DC: U.S.

- Crystalgenomics Inc. (2017). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

- Johnson & Johnson Consumer Companies, Inc. (2005). Pharmaceutical composition. U.S. Patent No. 6,946,120. Washington, DC: U.S.

-

Meng, N., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

- Auspex Pharmaceuticals Inc. (2010). Substituted 4-amino-piperidines. U.S.

-

Meng, N., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30. [Link]

- Crystalgenomics Inc. (2011). Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.

-

Singh, G., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientia Pharmaceutica, 82(3), 547-562. [Link]

-

Meng, N., et al. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Koychev, D., & Ivanova, L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 57-62. [Link]

-

Chandy, K. G., et al. (1990). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 96(4), 749-770. [Link]

-

Hart, A. C., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry, 54(20), 7334-7349. [Link]

-

Pharmaffiliates. This compound. [Link]

-

de Graan, P. N., et al. (1990). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 54(1), 243-250. [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 5. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminopicolinamide as a High-Value Fragment for Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical matter for challenging biological targets.[1] This approach hinges on the principle of screening small, low-complexity molecules ("fragments") that, despite their low initial affinity, bind to targets with high efficiency.[2] These fragments serve as highly optimizable starting points for developing potent and selective drug candidates. This guide provides a comprehensive technical overview of 4-aminopicolinamide, a heterocyclic fragment that offers a compelling combination of desirable physicochemical properties, versatile chemical handles for optimization, and a privileged structural motif for engaging in critical hydrogen bonding interactions within protein active sites. We will explore its synthesis, robust screening methodologies, hit validation techniques, and strategic pathways for evolution into a lead compound, providing researchers with the foundational knowledge to effectively leverage this fragment in their discovery campaigns.

The Value Proposition: Why this compound?

The selection of a fragment library is a critical determinant of success in any FBDD campaign. An ideal fragment should possess a low molecular weight (typically <300 Da), contain a balance of polar and non-polar features, and offer clear vectors for synthetic elaboration.[3] this compound excels in these areas, making it a high-value scaffold.

Physicochemical and Structural Profile

The structure of this compound is deceptively simple yet potent in its design. It adheres well to the "Rule of Three"—a guiding principle for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).

-

Low Molecular Weight: With a molecular weight of approximately 137.14 g/mol , it maximizes the exploration of chemical space while minimizing molecular complexity.[4]

-

Hydrogen Bonding Capability: The fragment features a primary amide and an aromatic amine, both potent hydrogen bond donors, and a pyridine nitrogen and a carbonyl oxygen, which are effective hydrogen bond acceptors. This rich pharmacophoric profile allows it to form multiple, high-quality interactions within a protein binding pocket, a key factor for achieving binding affinity and specificity.

-

Defined Rigidity and Vector Space: The pyridine ring provides a rigid core, which reduces the entropic penalty upon binding. The amine and amide substituents at the 4- and 2-positions, respectively, serve as well-defined, orthogonal vectors for synthetic elaboration, enabling systematic exploration of the surrounding binding site through fragment "growing" or "linking" strategies.[5][6]

-

Favorable Solubility: The polar groups generally confer good aqueous solubility, a crucial property for reliable screening in buffered assays and for minimizing non-specific binding.[7]

| Property | Value | Significance in FBDD |

| Molecular Formula | C₆H₇N₃O | |

| Molecular Weight | ~137.14 g/mol | Adheres to "Rule of Three," high ligand efficiency.[4] |

| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH₂) | Strong potential for specific protein interactions. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Complements donor sites in protein pockets. |

| Predicted cLogP | < 1.0 | Ensures adequate aqueous solubility for screening.[8] |

| Rotatable Bonds | 1 | Low conformational entropy loss upon binding. |

Synthetic Accessibility

The synthesis of this compound and its derivatives is straightforward, which is essential for rapid hit-to-lead optimization. A common route involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to the amine.[9] The resulting 4-aminopicolinic acid can then be readily converted to the primary amide through standard peptide coupling or activation methodologies. This synthetic tractability ensures that a medicinal chemistry program can rapidly generate analogs to build a structure-activity relationship (SAR).[9][10]

Identifying Hits: A Multi-Platform Screening Approach

Due to the inherently weak binding affinities of fragments (typically in the high micromolar to low millimolar range), highly sensitive biophysical techniques are required for primary screening.[2][3] Relying on a single method is ill-advised; instead, an orthogonal approach, where hits from a primary screen are confirmed by a secondary method, is crucial for eliminating artifacts and ensuring confidence in the results.

Primary Screening: Casting a Wide Net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a gold standard for FBDD because of its sensitivity to weak binding events.[11]

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are powerful for screening fragments in mixtures.[11] They work by transferring magnetization from the protein to a binding ligand, allowing for the detection of binding without the need for protein labeling. The causality here is that only molecules in direct physical proximity to the protein will receive the saturation transfer, providing a direct report on binding.

-

Protein-Observed NMR: For smaller, well-behaved proteins (<40 kDa), ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is unparalleled.[12] By monitoring chemical shift perturbations of the protein's backbone amides upon fragment addition, this method not only confirms binding but can also immediately map the binding site.[12]

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in refractive index upon ligand binding to a protein immobilized on a sensor chip. It provides real-time kinetic data (kₐ, kₔ) and affinity (Kᴅ), making it highly valuable for hit validation and characterization.[13] Its high throughput makes it suitable for primary screening of fragment libraries.

Thermal Shift Assays (TSA / DSF): Differential Scanning Fluorimetry (DSF) measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins. A binding ligand will typically stabilize the protein, resulting in an increase in its melting temperature (Tₘ). This method is cost-effective, high-throughput, and requires minimal protein, making it an excellent choice for an initial screen.

The Screening and Validation Workflow

A robust workflow ensures that resources are focused only on validated, tractable hits. The process is designed to be a funnel, starting with high-throughput methods and progressing to more information-rich, lower-throughput techniques for hit characterization.

Caption: FBDD Screening and Validation Cascade.

Protocol: Thermal Shift Assay (DSF) for Primary Screening

This protocol describes a self-validating system for screening this compound against a target protein.

Objective: To identify if this compound binds to and stabilizes the target protein, indicated by a positive shift in its melting temperature (ΔTₘ).

Materials:

-

Target protein (≥95% purity) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound stock solution (e.g., 100 mM in DMSO).

-

Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

-

96-well or 384-well qPCR plates.

-

Real-time PCR instrument capable of performing a melt-curve analysis.

Methodology:

-

Preparation of Master Mix:

-

Thaw all reagents on ice.

-

Prepare a Protein/Dye master mix. For a 20 µL final reaction volume, mix the target protein to a final concentration of 2 µM and SYPRO Orange dye to a final concentration of 5x.

-

Causality: Using a master mix minimizes pipetting errors and ensures uniform protein and dye concentration across all wells.

-

-

Compound Plating:

-

Dispense 0.2 µL of 100 mM this compound stock into designated wells of the qPCR plate for a final screening concentration of 1 mM.

-

Dispense 0.2 µL of DMSO into control wells (negative control).

-

Dispense 0.2 µL of a known binder/ligand into positive control wells.

-

Self-Validation: The inclusion of positive (known binder) and negative (DMSO) controls is essential to validate the assay run. The positive control confirms the protein is responsive, while the negative control establishes the baseline Tₘ and data variance.

-

-

Assay Execution:

-

Add 19.8 µL of the Protein/Dye master mix to each well.

-

Seal the plate securely, vortex gently, and centrifuge briefly to collect the contents.

-

Place the plate in the RT-PCR instrument.

-

Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

The melting temperature (Tₘ) is the midpoint of the transition, typically calculated by taking the derivative of the curve and finding the temperature at the peak.

-

Calculate the ΔTₘ for each well: ΔTₘ = Tₘ(compound) - Tₘ(DMSO control).

-

A significant positive ΔTₘ (e.g., > 2 °C or > 3 standard deviations above the DMSO control mean) indicates a potential hit.

-

From Hit to Lead: The Optimization Cycle

Once this compound is confirmed as a binder and its binding mode is elucidated via structural biology (ideally X-ray crystallography), the hit-to-lead phase begins.[14] The goal is to increase potency and selectivity while maintaining drug-like properties.

Key Strategies:

-

Fragment Growing: This involves adding chemical functionality to one of the fragment's vectors to engage with adjacent pockets.[15] For this compound, the primary amine is an excellent handle for this. For example, acylation or reductive amination can be used to introduce new groups that pick up additional interactions, guided by the protein's crystal structure.

-

Fragment Linking: If a second, nearby binding fragment is identified, the two can be chemically linked together.[5][16] This can lead to a dramatic increase in affinity due to avidity effects.

-

Fragment Merging: This involves combining the structural features of two overlapping fragments into a single, more potent molecule.

This process is an iterative cycle of design, synthesis, and testing, guided at each step by structural and computational data.[17]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosciencehorizons.com [biosciencehorizons.com]

- 3. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]